N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
CAS No.: 918504-27-5
Cat. No.: VC0547800
Molecular Formula: C17H14BrF2N3O3S
Molecular Weight: 458.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918504-27-5 |
|---|---|
| Molecular Formula | C17H14BrF2N3O3S |
| Molecular Weight | 458.3 g/mol |
| IUPAC Name | N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) |
| Standard InChI Key | TVFGCDQPUZGXMQ-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F |
| Canonical SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F |
| Appearance | Solid powder |
Introduction
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, often starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine. A representative pathway includes:
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Halogenation and Protection: The pyrrole nitrogen is protected using a tosyl group to prevent undesired side reactions during subsequent steps .
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Suzuki Coupling: Introduction of aryl groups via palladium-catalyzed cross-coupling with boronic acids .
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Sulfonamide Formation: Reaction of the intermediate amine with propane-1-sulfonyl chloride under basic conditions .
Microwave-assisted organic synthesis (MAOS) has been employed to optimize reaction times and yields. For instance, MAOS reduced the sulfonylation step from 72 hours to 30 minutes while maintaining an 88% yield .
Purification and Analysis
Purification typically involves silica gel chromatography, with final purity exceeding 98% as confirmed by HPLC . Mass spectrometry and NMR (¹H, ¹³C) are standard for structural validation .
Physicochemical Properties
Stability and Solubility
The compound is a solid powder at room temperature, stable for over two years when stored at -20°C . It exhibits high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro assays . The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .
Spectroscopic Data
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UV-Vis: Absorption maxima near 270 nm, characteristic of conjugated aromatic systems .
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IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Br) .
Pharmacological Applications
Kinase Inhibition
The compound serves as a precursor for vemurafenib, a BRAF V600E inhibitor approved for metastatic melanoma . Its sulfonamide group chelates with kinase ATP-binding sites, while the difluorophenyl moiety enhances hydrophobic interactions .
Table 1: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) | Role in Disease |
|---|---|---|
| BRAF V600E | 10–50 | Melanoma, colorectal cancer |
| AAK1 | 100–200 | Antiviral (dengue, Ebola) |
| FLT3 | >500 | Limited activity |
| Supplier | Purity | Packaging |
|---|---|---|
| VulcanChem | >98% | 1 g, 5 g, 10 g |
| MySkinRecipes | 98% | 0.05 g, 0.25 g |
Future Directions
Expanding Therapeutic Indications
Ongoing research explores its utility in:
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Combination therapies: Pairing with MEK inhibitors to overcome BRAF inhibitor resistance .
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Neurodegenerative diseases: Targeting tau phosphorylation via AAK1 modulation .
Structural Optimization
Derivatization efforts aim to enhance bioavailability through:
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